1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
Description
This compound features an 8-azabicyclo[3.2.1]oct-2-ene core, a bicyclic amine scaffold, substituted at the 8-position with a propan-1-one group linked to a 2-methoxynaphthalen-1-yl moiety. The stereochemistry (1R,5S) is critical for its conformational stability and biological interactions. Its molecular formula is C₂₆H₂₈N₂O₃, with a molecular weight of 416.5121 g/mol .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-24-20-13-9-15-5-2-3-8-18(15)19(20)12-14-21(23)22-16-6-4-7-17(22)11-10-16/h2-6,8-9,13,16-17H,7,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWZFNVMVHLHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3C=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azabicyclo octane ring and the attachment of the methoxynaphthalene group. Common synthetic routes may involve:
Cyclization reactions: to form the azabicyclo octane ring.
Friedel-Crafts acylation: to attach the methoxynaphthalene group.
Purification steps: such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up: the reaction conditions.
Using continuous flow reactors: to improve reaction efficiency.
Implementing green chemistry principles: to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in medicinal chemistry or materials science.
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
Several analogues retain the 8-azabicyclo[3.2.1]octene core but differ in the aryl substituent:
Key Findings :
- Methoxy vs. Halogen : The methoxy group in the target compound offers moderate hydrophobicity and hydrogen-bonding capacity, contrasting with the purely hydrophobic halogen/CF₃ groups in analogues .
Modifications to the Bicyclic Core
8-Azabicyclo[3.2.1]octane Derivatives
- Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate : A carboxylate ester variant with a 4-chlorophenyl group, suggesting applications in chiral synthesis .
Comparison :
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Target Compound : The 2-methoxynaphthyl group may improve membrane permeability due to moderate hydrophobicity, but its high molecular weight (416.5 g/mol) could limit oral bioavailability .
- Trifluoromethyl Analogue : Lower molecular weight (309.33 g/mol) and higher lipophilicity (CF₃ group) may enhance CNS penetration .
Crystallographic and Conformational Insights
- Crystal Structures : Derivatives like (1R,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one reveal planar aryl groups orthogonal to the bicyclic core, suggesting similar spatial arrangements in the target compound .
- Steric Effects : Substituents like 2-methoxynaphthyl may introduce steric hindrance, affecting binding pocket interactions compared to smaller groups (e.g., 4-CF₃-phenyl) .
Biological Activity
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one, identified by its CAS number 1797739-90-2, is a complex organic compound with potential biological activities due to its unique bicyclic structure and functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 321.4 g/mol. The structure features an azabicyclo[3.2.1]octane core and a methoxynaphthalene moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1797739-90-2 |
| Molecular Formula | C21H23NO2 |
| Molecular Weight | 321.4 g/mol |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its potential as a therapeutic agent.
The compound's mechanism of action is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. Its structural features suggest potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Anticonvulsant Activity : Some derivatives have shown effectiveness in preventing seizures in animal models, suggesting that this compound may possess similar properties.
- Neuroprotective Effects : Compounds related to this structure have been implicated in neuroprotection, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.
In Vitro Studies
In vitro assays have demonstrated that related compounds can inhibit key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). For instance:
- A study showed that certain bicyclic compounds exhibited significant AChE inhibition with IC50 values comparable to known inhibitors like tacrine .
In Vivo Studies
Animal studies assessing the anticonvulsant properties of structurally similar compounds reported protective effects against seizures induced by maximal electroshock (MES). These studies typically utilize doses ranging from 30 mg/kg to 300 mg/kg .
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, a comparison with other bicyclic compounds is useful.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Bicyclic Compound A | AChE Inhibition | 0.264 |
| Bicyclic Compound B | MAO-B Inhibition | 0.212 |
| 1-((1R,5S)-8-Azabicyclo[3.2.1]octane derivative | Potential anticonvulsant | Not yet determined |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
